![molecular formula C12H17NO2 B034054 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone CAS No. 19788-40-0](/img/structure/B34054.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone, also known as DIM-C-pPhOH, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone is not fully understood, but it is believed to act on multiple pathways within cells. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. It has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, while in normal cells it has been shown to have minimal toxicity. In neurodegenerative disorder models, it has been shown to protect neurons from oxidative stress and improve cognitive function. In autoimmune disease models, it has been shown to reduce inflammation and suppress the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential as a therapeutic agent for a variety of diseases, which makes it a valuable tool for drug discovery and development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in different disease models. Another limitation is that it may not be effective in all disease models, which requires careful selection of the appropriate experimental system.
Orientations Futures
There are several future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its use in different disease models, which may require the development of new delivery methods or combination therapies. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans, which may lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone can be synthesized through a multi-step process involving the condensation of 3,5-dimethyl-4-isoxazolecarboxaldehyde with cyclohexanone, followed by reduction and purification steps. The resulting compound has been shown to have high purity and stability, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disorder research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to protect neurons from damage and improve cognitive function. In autoimmune disease research, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone has been shown to reduce inflammation and suppress the immune response.
Propriétés
Numéro CAS |
19788-40-0 |
|---|---|
Nom du produit |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-8-11(9(2)15-13-8)7-10-5-3-4-6-12(10)14/h10H,3-7H2,1-2H3 |
Clé InChI |
OJARMPVCHPMKQI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCCC2=O |
SMILES canonique |
CC1=C(C(=NO1)C)CC2CCCCC2=O |
Synonymes |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
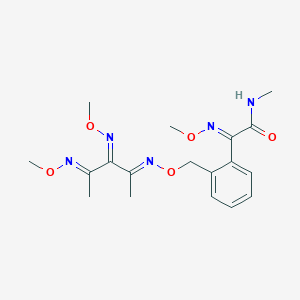
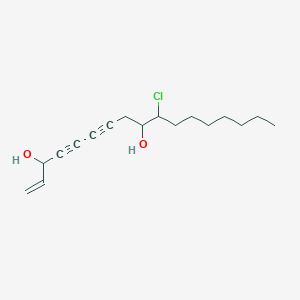
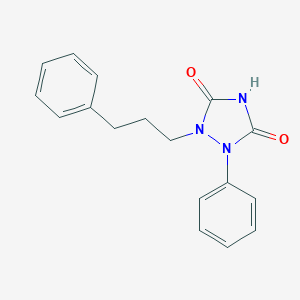
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
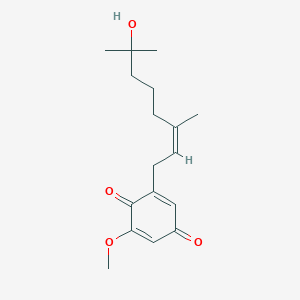
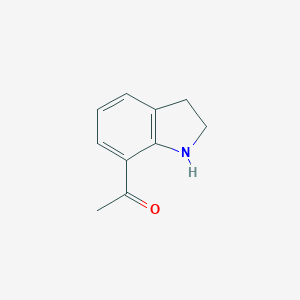
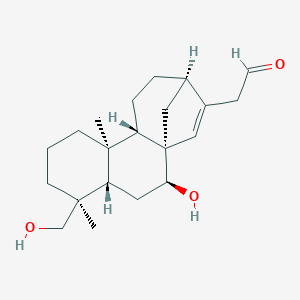
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)

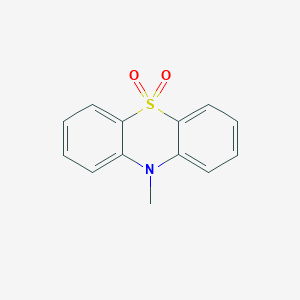
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
